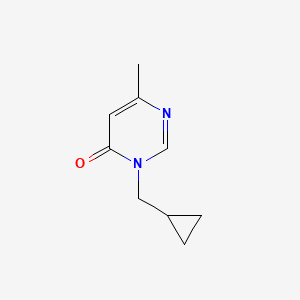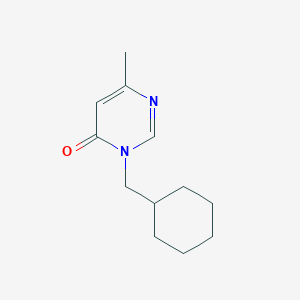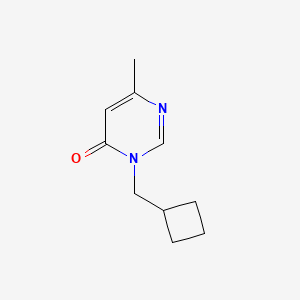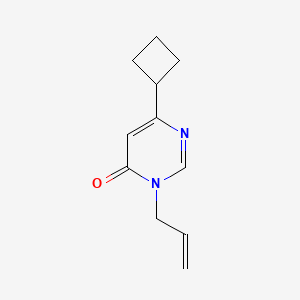![molecular formula C15H20N4OS B6430491 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine CAS No. 2202294-00-4](/img/structure/B6430491.png)
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine (MMPP) is a novel compound that has been studied for its potential applications in various scientific fields. MMPP is a heterocyclic compound that has a unique structure and properties, making it an attractive option for various applications. MMPP has been studied for its potential to be used as a synthetic intermediate in pharmaceuticals and other products, as well as its potential to be used as a bioactive agent.
科学的研究の応用
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential applications in various scientific fields. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used as a synthetic intermediate in pharmaceuticals and other products. It has also been studied for its potential to be used as a bioactive agent. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used in the synthesis of drugs, such as antifungal agents, antibiotics, and antiviral agents. Additionally, 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential to be used in the synthesis of other compounds, such as organic dyes, organic pigments, and organic catalysts.
作用機序
The mechanism of action of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is not yet fully understood. However, it is believed that 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine binds to certain enzymes and proteins in the body, which can then lead to changes in the body’s biochemical and physiological processes. Additionally, it is believed that 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can interact with certain receptors in the body, which can lead to changes in the body’s physiological processes.
Biochemical and Physiological Effects
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has been studied for its potential biochemical and physiological effects. It has been shown to have potential anti-inflammatory, antioxidant, and anticancer properties. Additionally, it has been shown to have potential anti-bacterial and anti-fungal properties. It has also been shown to have potential neuroprotective properties, and to have potential to act as an immunomodulator.
実験室実験の利点と制限
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and is generally inexpensive to obtain. Additionally, 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can be used in a variety of experiments, as it has a wide range of potential applications. However, there are some limitations to using 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine in lab experiments. 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a relatively new compound, so there is still much to be learned about its properties and potential applications. Additionally, there is still much to be learned about the safety and toxicity of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as it is a relatively new compound.
将来の方向性
There are many potential future directions for the research and development of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine. One potential future direction is to further study the biochemical and physiological effects of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential applications in the synthesis of drugs and other compounds. Additionally, more research could be done to better understand the safety and toxicity of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential interactions with other compounds. Additionally, more research could be done to better understand the potential mechanisms of action of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine, as well as its potential applications in various fields. Finally, more research could be done to explore the potential of 3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine to be used as a bioactive agent, as well as its potential to be used in the synthesis of drugs, organic dyes, organic pigments, and organic catalysts.
合成法
3-methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine can be synthesized using a variety of methods. The most common method is through the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy. This reaction is generally conducted in the presence of a catalyst, such as palladium, and is usually carried out at room temperature. Other methods of synthesis may also be used, such as the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy in the presence of a base, or the reaction of 3-methyl-2-pyridine and 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethoxy in the presence of a strong acid.
特性
IUPAC Name |
3-methyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-4-3-7-16-14(11)20-10-13-5-8-19(9-6-13)15-17-12(2)18-21-15/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEYMQSQAMOEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-(5-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-methylpyrimidine](/img/structure/B6430464.png)
![2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6430471.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B6430484.png)
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B6430497.png)
![3-methyl-2-[(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430504.png)
![N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B6430515.png)
![4-{4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B6430523.png)